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The following table summarizes the key regulatory events for umbralisib:

Get Quote

Event Date Description Source
Accelerated February Approved for adult patients with relapsed or refractory FDA
Approval 5, 2021 Marginal Zone Lymphoma (MZL) who have received at

least one prior anti-CD20-based regimen, and for

relapsed or refractory Follicular Lymphoma (FL) who

have received at least three prior lines of systemic

therapy [1] [2] [3].
Safety Alert February FDA issued a communication about a possible increased  FDA

3, 2022 risk of death associated with umbralisib, based on data

from the UNITY-CLL trial [4] [5].
Market April 15, TG Therapeutics voluntarily withdrew the drug from the TG
Withdrawal 2022 market and requested the FDA withdraw its approval [4] Therapeutics

[5].
Approval May 31, The FDA officially withdrew approval for umbralisib in FDA
Withdrawn 2022 MZL and FL. Healthcare professionals were advised to

stop prescribing it, and patients were advised to seek
alternative treatments [4] [5].

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-interest
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.ahdbonline.com/issues/2021/december-2021-twelfth-annual-payers-guide/ukoniq-umbralisib-fda-approved-for-adults-with-relapsed-or-refractory-marginal-zone-lymphoma-or-follicular-lymphoman
https://oncpracticemanagement.com/issues/2021/march-2021-vol-11-no-3/ukoniq-approved-for-2-types-of-lymphoma
https://www.accc-cancer.org/detail-pages/blurb-discussion-detail/fda-grants-accelerated-approval-to-umbralisib-for-two-indications
https://www.targetedonc.com/view/fda-withdraws-approvals-for-umbralisib-in-marginal-zone-and-follicular-lymphoma
https://www.federalregister.gov/documents/2022/05/31/2022-11631/tg-therapeutics-inc-withdrawal-of-approval-of-new-drug-application-for-ukoniq-umbralisib-tosylate
https://www.targetedonc.com/view/fda-withdraws-approvals-for-umbralisib-in-marginal-zone-and-follicular-lymphoma
https://www.federalregister.gov/documents/2022/05/31/2022-11631/tg-therapeutics-inc-withdrawal-of-approval-of-new-drug-application-for-ukoniq-umbralisib-tosylate
https://www.targetedonc.com/view/fda-withdraws-approvals-for-umbralisib-in-marginal-zone-and-follicular-lymphoma
https://www.federalregister.gov/documents/2022/05/31/2022-11631/tg-therapeutics-inc-withdrawal-of-approval-of-new-drug-application-for-ukoniq-umbralisib-tosylate
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Previously Approved Dosing and Administration

The information below details the dosage and administration guidelines that were in effect during the period

when umbralisib was approved [6].

Standard Dosing

Recommended Dosage: 800 mg (four 200 mg tablets) taken orally once daily [6] [1].
Food Intake: To be taken with food [6] [1].

Timing: Should be taken at approximately the same time each day [6].

Form: Tablets must be swallowed whole, not chewed, crushed, cut, or broken [6].
Treatment Duration: Continued until disease progression or unacceptable toxicity [6].

Dose Modifications for Adverse Reactions Dose reductions were recommended to manage specific adverse
reactions [6]:
¢ First dose reduction: 600 mg (three 200 mg tablets) once daily.

e Second dose reduction: 400 mg (two 200 mg tablets) once dalily.
¢ Permanently discontinue if unable to tolerate 400 mg once daily.

Clinical Trial Data and Efficacy

The FDA's accelerated approval in 2021 was based on efficacy data from the open-label, multicohort

UNITY-NHL phase 2b trial. The key efficacy outcomes from the two relevant cohorts are summarized below

[1][2]:

Prior Overall Complete Median
Number of . .
Cohort Patients Therapies Response Response Duration of
(Median) Rate (ORR) Rate Response
Marginal Zone 69 2 49% 16% Not Reached
Lymphoma
(MZL)
Follicular 117 3 43% 3.4% 11.1 months
Lymphoma (FL)
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Safety Profile and Monitoring Requirements

The safety profile of umbralisib was characterized by several significant risks that required intensive

monitoring and management [6] [1].

Common Adverse Reactions The most common (occurring in >15% of patients) adverse reactions and
laboratory abnormalities included: increased creatinine, diarrhea/colitis, fatigue, nausea, neutropenia,
elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST), musculoskeletal pain,

anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite,
and rash [1] [2].

Serious Adverse Reactions and Management Serious adverse reactions occurred in 18% of patients in

clinical trials. The following were considered key risks [6] [1]:

¢ Infections: Serious, including fatal, infections (e.g., pneumonia, sepsis) occurred. Prophylaxis for
Pneumocystis jirovecii pneumonia (PJP) was mandatory, and prophylactic antivirals to prevent
cytomegalovirus (CMV) were recommended.

¢ Neutropenia: Grade 3 or 4 neutropenia occurred. Monitoring of neutrophil counts was required.

e DiarrhealColitis: Any grade diarrhea or colitis occurred in over half of patients, with Grade 3
occurring in 9%.

e Hepatotoxicity: Grade 3 and 4 transaminase elevations occurred.

e Severe Cutaneous Reactions: Severe skin reactions, including a fatal case, were reported.

Mechanism of Action

Umbralisib was a kinase inhibitor with a novel dual-targeted mechanism [1] [7]:

¢ PI3K-delta inhibition: The delta isoform of phosphoinositide 3-kinase is expressed in normal and
malignant B-cells. Inhibiting this protein blocks the PI3K/AKT signaling pathway, which is critical for
cell proliferation and survival.

e CK1-epsilon inhibition: Casein kinase-1 epsilon is implicated in the pathogenesis of cancer cells,
including the regulation of oncoprotein translation in lymphoid malignancies.

This dual inhibition contributed to the inhibition of CXCL12-mediated cell adhesion and CCL19-mediated

cell migration [7].
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Visualization of Umbralisib's Dual Mechanism of Action

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b003178#umbralisib-administration-

guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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